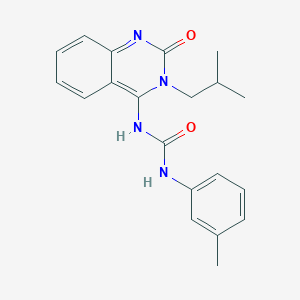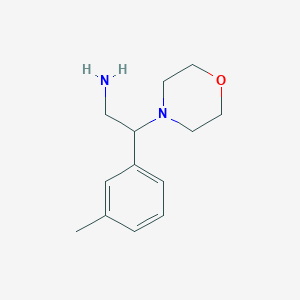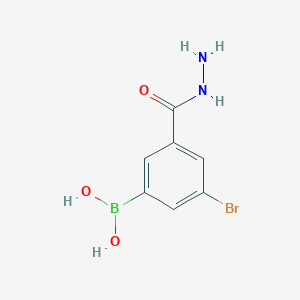
methyl 4-(N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents such as LiAlH4 . The reaction typically takes place in a Schlenk flask under an argon atmosphere. The ester is added dropwise to the flask containing the reagent and the reaction mixture is stirred for a certain period of time .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR Spectrum, Mass spectrum, and Gas Chromatography . The structure can also be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis Methods
Tetra-methyl ammonium hydroxide has been demonstrated as an efficient catalyst for synthesizing various 4H-benzo[b]pyran derivatives, highlighting the potential for catalytic processes involving similar complex molecules (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007). These methods offer advantages such as mild conditions, high yields, and simple work-up procedures, which could be relevant for synthesizing and manipulating the compound .
Antiproliferative Activities
Compounds with structures incorporating elements of pyrazole and sulfonamide have shown antiproliferative activities against various cell lines, suggesting potential research applications in designing anticancer agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014). This indicates the importance of such molecular frameworks in medicinal chemistry, especially in the development of targeted therapies.
Molecular Structure and Spectroscopic Analysis
Quantum mechanical calculations and spectroscopic investigations on molecules with sulfonamide groups provide detailed insights into their molecular structures and properties (Govindasamy & Gunasekaran, 2015). These studies can guide the application of methyl 4-(N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate in various scientific research areas by providing a foundational understanding of its chemical behavior and interactions.
Cross-Coupling Reactions
Research on bulky pyrazole-based ligands in Suzuki–Miyaura cross-coupling reactions presents opportunities for the compound's role in facilitating organic synthesis, especially in forming biaryl structures (Ocansey, Darkwa, & Makhubela, 2018). The ability to fine-tune electrophilic and steric properties through substituents in the pyrazole ring is crucial for the efficiency and selectivity of these reactions.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for tetrahydro-2H-pyran and fluorophenyl groups
Mode of Action
Based on its structure, it can be hypothesized that the compound may interact with its targets through the tetrahydro-2h-pyran and fluorophenyl groups . These interactions could potentially lead to changes in the conformation or activity of the target proteins or receptors, thereby influencing cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the potential targets suggested by its structure, it could be involved in pathways related to signal transduction, cellular metabolism, or other processes influenced by protein activity
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that the compound may be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties could impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes, leading to changes in cell function or viability
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and therapeutic efficacy.
Propiedades
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)oxan-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO5S/c1-26-19(23)15-2-8-18(9-3-15)28(24,25)22-14-20(10-12-27-13-11-20)16-4-6-17(21)7-5-16/h2-9,22H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNUNYXOXETBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

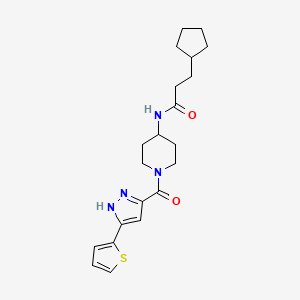


![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)

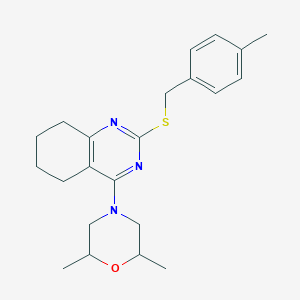
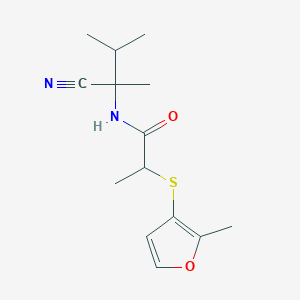

![2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2373744.png)

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)
